molecular formula C37H35F9N8O11 B612046 Pyridostatin Trifluoroacetate CAS No. 1472611-44-1

Pyridostatin Trifluoroacetate

Cat. No.: B612046
CAS No.: 1472611-44-1
M. Wt: 938.72
InChI Key: CYYZQGUDHAKBIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

Pyridostatin Trifluoroacetate primarily targets G-quadruplexes (G4), a secondary structure of DNA that usually exists at the end of the chromosome or the telomeres . It also targets a series of proto-oncogenes including c-kit, K-ras, and Bcl-2 . These targets play a crucial role in DNA replication and transcription, and their stabilization can lead to DNA damage and cell-cycle arrest .

Mode of Action

This compound acts as a G-quadruplex stabilizer . It interacts with its targets and induces conformation changes in telomere-G-quadruplex complexes . This interaction leads to the stabilization of G-quadruplexes, which in turn retards the growth of human cancer cells by inducing replication/transcription-dependent DNA damage .

Biochemical Pathways

The stabilization of G-quadruplexes by this compound affects several biochemical pathways. It targets the proto-oncogene SRC and telomeric G-quadruplexes, inducing DNA damage and cell-cycle arrest . This results in the retardation of the growth of human cancer cells .

Pharmacokinetics

Its solubility in water is reported to be 15 mg/ml , which could influence its absorption and distribution in the body.

Result of Action

The action of this compound results in DNA damage and cell-cycle arrest . It has been shown to reduce Src protein abundance and Src-dependent motility in human breast cancer cells . Moreover, it retards the growth of human cancer cells by inducing replication/transcription-dependent DNA damage .

Action Environment

It’s known that the compound is light-sensitive , suggesting that exposure to light could potentially affect its stability and efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions: Pyridostatin Trifluoroacetate is synthesized through a multi-step process involving the reaction of 4-(2-aminoethoxy)-N2,N6-bis[4-(2-aminoethoxy)-2-quinolinyl]-2,6-pyridinedicarboxamide with trifluoroacetic acid. The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) or ethanol, and the reaction is carried out under controlled temperatures to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The compound is then purified using techniques such as high-performance liquid chromatography (HPLC) to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: Pyridostatin Trifluoroacetate primarily undergoes interactions with G-quadruplex structures in DNA. It does not typically undergo oxidation, reduction, or substitution reactions under normal conditions .

Common Reagents and Conditions: The compound is often used in conjunction with other reagents that stabilize or destabilize G-quadruplex structures. Conditions such as pH, temperature, and the presence of metal ions can influence its activity .

Major Products: The major product of this compound’s interaction with DNA is the stabilization of G-quadruplex structures, leading to DNA damage and cell cycle arrest .

Scientific Research Applications

Pyridostatin Trifluoroacetate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: Pyridostatin Trifluoroacetate is unique due to its high selectivity and potency in stabilizing G-quadruplex structures. Its ability to induce DNA damage and cell cycle arrest specifically in cancer cells makes it a valuable tool in cancer research and potential therapeutic development .

Properties

IUPAC Name

4-(2-aminoethoxy)-2-N,6-N-bis[4-(2-aminoethoxy)quinolin-2-yl]pyridine-2,6-dicarboxamide;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H32N8O5.C2HF3O2/c32-9-12-42-19-15-24(30(40)38-28-17-26(43-13-10-33)20-5-1-3-7-22(20)36-28)35-25(16-19)31(41)39-29-18-27(44-14-11-34)21-6-2-4-8-23(21)37-29;3-2(4,5)1(6)7/h1-8,15-18H,9-14,32-34H2,(H,36,38,40)(H,37,39,41);(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLFYRKZWSPFGQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)NC(=O)C3=CC(=CC(=N3)C(=O)NC4=NC5=CC=CC=C5C(=C4)OCCN)OCCN)OCCN.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H33F3N8O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

710.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.